ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with phenyl and benzoyl groups, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways ethyl 2-([1,1’-biphenyl]-4-ylcarboxamido)-4-phenylthiazole-5-carboxylate affects. Given its structure, it’s plausible that it could influence pathways involving aromatic compounds .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to its aromatic nature and the presence of functional groups that could enhance solubility .
Result of Action
Based on its structure, it’s possible that it could interact with cellular targets and potentially influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 2-([1,1’-biphenyl]-4-ylcarboxamido)-4-phenylthiazole-5-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbenzoyl chloride with ethyl 4-phenyl-1,3-thiazole-5-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylic acid
- Ethyl 2-[(4-phenylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
- 4-Phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxamide
Uniqueness
ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-2-30-24(29)22-21(19-11-7-4-8-12-19)26-25(31-22)27-23(28)20-15-13-18(14-16-20)17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKZQXYELGYXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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